Technical Documentation Center
Sodium aluminum chlorohydroxy lactate Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Advanced Delivery Systems for Sodium Aluminum Chlorohydroxy Lactate: Application Notes and Protocols
Advanced Delivery Systems for Sodium Aluminum Chlorohydroxy Lactate: Application Notes and Protocols
Introduction
Sodium aluminum chlorohydroxy lactate is a complex inorganic salt widely utilized in personal care products for its potent astringent and antiperspirant properties.[1][2] Its mechanism of action relies on the formation of a temporary, superficial plug within the sweat duct, thereby reducing the flow of perspiration to the skin's surface.[3][4][5] While effective, the formulation of this active ingredient presents challenges related to stability, targeted delivery, and potential for skin irritation. Microencapsulation offers a sophisticated approach to address these challenges by entrapping the active agent within a protective shell or matrix.[6][7] This technology can enhance product efficacy, improve aesthetic qualities, and enable controlled release of the active ingredient.[6]
This guide provides an in-depth exploration of two highly effective microencapsulation techniques for sodium aluminum chlorohydroxy lactate: Spray Drying and Complex Coacervation . These methods are selected for their scalability and versatility in creating tailored delivery systems for cosmetic and pharmaceutical applications. We will delve into the theoretical underpinnings of each technique, followed by detailed, step-by-step protocols for laboratory-scale encapsulation. Furthermore, this document outlines a comprehensive suite of characterization methods to evaluate the physicochemical properties and performance of the resulting microcapsules.
Rationale for Encapsulation
The encapsulation of sodium aluminum chlorohydroxy lactate is driven by several key objectives:
-
Controlled Release: To prolong the antiperspirant effect by releasing the active ingredient gradually over time.
-
Enhanced Stability: To protect the active from degradation due to environmental factors or interactions with other formulation components.
-
Improved Skin Feel: To minimize the tacky or gritty sensation sometimes associated with high concentrations of antiperspirant salts.
-
Reduced Irritation: To mitigate the potential for skin irritation by preventing direct, high-concentration contact of the active with the skin.
-
Targeted Delivery: To ensure the active is delivered to the sweat ducts where it exerts its function.
Part 1: Spray Drying Encapsulation
Spray drying is a robust and widely used microencapsulation technique that converts a liquid feed into a dry powder in a single step.[8][9][10] The process involves atomizing a solution or suspension of the active ingredient and a carrier material into a hot gas stream, leading to rapid evaporation of the solvent and formation of solid microparticles.[10]
Causality of Experimental Choices in Spray Drying
The selection of spray drying parameters is critical for producing microcapsules with the desired characteristics. The inlet temperature must be high enough to ensure rapid solvent evaporation but not so high as to degrade the active ingredient or the wall material. The feed rate and atomization pressure control the droplet size, which in turn influences the final particle size of the microcapsules. The choice of wall material is paramount; it must be soluble in the solvent system, form a good film around the active, and possess the desired release properties. Maltodextrin and gum arabic are commonly used due to their excellent film-forming properties and water solubility.[8]
Experimental Workflow: Spray Drying
Below is a visual representation of the spray drying process for encapsulating sodium aluminum chlorohydroxy lactate.
Caption: Workflow for Encapsulating Sodium Aluminum Chlorohydroxy Lactate via Spray Drying.
Protocol 1: Spray Drying Encapsulation of Sodium Aluminum Chlorohydroxy Lactate
Materials:
-
Sodium Aluminum Chlorohydroxy Lactate
-
Maltodextrin (DE 10-12)
-
Gum Arabic
-
Deionized Water
-
Laboratory-scale spray dryer
Procedure:
-
Wall Material Solution Preparation:
-
Prepare a 20% (w/v) solution of the wall material by dissolving maltodextrin and gum arabic (1:1 ratio) in deionized water with continuous stirring at 40°C until fully dissolved.
-
-
Core Material Solution Preparation:
-
Prepare a 10% (w/v) solution of sodium aluminum chlorohydroxy lactate in deionized water.
-
-
Feed Emulsion Preparation:
-
Slowly add the sodium aluminum chlorohydroxy lactate solution to the wall material solution under constant agitation.
-
Homogenize the mixture using a high-shear mixer for 10 minutes to ensure a uniform emulsion. The final core-to-wall material ratio should be approximately 1:4.
-
-
Spray Drying:
-
Product Collection and Storage:
-
Collect the dried microcapsules from the collection vessel.
-
Store the resulting powder in a desiccator at room temperature to prevent moisture absorption.
-
Part 2: Complex Coacervation Encapsulation
Complex coacervation is a phase separation phenomenon that occurs when two oppositely charged polymers interact in a solution, leading to the formation of a polymer-rich phase (the coacervate) that can encapsulate a core material.[12][13][14] This technique is particularly suitable for encapsulating water-soluble active ingredients.
Causality of Experimental Choices in Complex Coacervation
The success of complex coacervation hinges on the precise control of electrostatic interactions between the two polymers. Gelatin (a cationic polymer below its isoelectric point) and gum arabic (an anionic polymer) are a classic pair used for this process.[12] The pH of the solution is a critical parameter, as it dictates the charge density of the polymers and thus the strength of their interaction. The ratio of the two polymers is also crucial for achieving optimal coacervation and encapsulation efficiency. The process typically involves a temperature reduction to induce gelation of the gelatin shell, followed by cross-linking to harden the microcapsules and ensure their stability.
Experimental Workflow: Complex Coacervation
The following diagram illustrates the key steps in the complex coacervation process.
Caption: Workflow for Encapsulating Sodium Aluminum Chlorohydroxy Lactate via Complex Coacervation.
Protocol 2: Complex Coacervation of Sodium Aluminum Chlorohydroxy Lactate
Materials:
-
Sodium Aluminum Chlorohydroxy Lactate
-
Gelatin (Type A)
-
Gum Arabic
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Glutaraldehyde (25% aqueous solution)
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 5% (w/v) gelatin solution by dissolving gelatin in deionized water at 50°C with gentle stirring.
-
Prepare a 5% (w/v) gum arabic solution by dissolving it in deionized water at 40°C.
-
-
Emulsion Formation:
-
In a reaction vessel, add the gelatin solution and disperse the desired amount of sodium aluminum chlorohydroxy lactate to achieve a core-to-wall ratio of approximately 1:3.
-
Slowly add the gum arabic solution to the gelatin-core mixture under continuous agitation to form an emulsion.
-
-
Coacervation Induction:
-
While stirring, slowly adjust the pH of the emulsion to 4.0-4.5 using 1 M hydrochloric acid. The solution will become turbid, indicating the formation of the coacervate.
-
Continue stirring for 30 minutes to allow for the deposition of the polymer complex around the core material.
-
-
Shell Hardening:
-
Cool the system to 10°C in an ice bath while continuing to stir. This will cause the gelatin-rich coacervate to gel.
-
Add a cross-linking agent, such as a few drops of glutaraldehyde solution, and stir for 3-5 hours to harden the microcapsule shells.
-
-
Washing and Collection:
-
Allow the microcapsules to settle, then decant the supernatant.
-
Wash the microcapsules several times with deionized water.
-
Collect the microcapsules by filtration or centrifugation and dry them in a desiccator or by freeze-drying.
-
Part 3: Characterization of Microcapsules
Thorough characterization is essential to ensure the quality and performance of the encapsulated sodium aluminum chlorohydroxy lactate.
Table 1: Summary of Characterization Techniques
| Parameter | Method | Principle |
| Particle Size and Distribution | Laser Diffraction | Measures the angular variation in intensity of light scattered as a laser beam passes through a dispersed particulate sample. |
| Morphology and Surface Texture | Scanning Electron Microscopy (SEM) | Provides high-resolution images of the microcapsule surface by scanning it with a focused beam of electrons. |
| Encapsulation Efficiency | Spectrophotometric or Titration Method | Quantifies the amount of active ingredient entrapped within the microcapsules relative to the initial amount used. |
| In-vitro Release Profile | Franz Diffusion Cell | Measures the release of the active ingredient from the microcapsules through a synthetic membrane into a receptor fluid over time.[15] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. |
| Flow Properties | Carr's Index and Hausner Ratio | Assesses the flowability and cohesiveness of the powdered microcapsules based on bulk and tapped density measurements.[16] |
Protocol 3: Determination of Encapsulation Efficiency
-
Accurately weigh a known amount of microcapsules (e.g., 100 mg).
-
Wash the microcapsules with a solvent that dissolves the free, unencapsulated active ingredient but not the wall material (e.g., ethanol).
-
Separate the microcapsules from the solvent by centrifugation.
-
Quantify the amount of sodium aluminum chlorohydroxy lactate in the supernatant using a suitable analytical method (e.g., titration with EDTA or a colorimetric assay). This represents the amount of unencapsulated active.
-
Calculate the encapsulation efficiency (EE%) using the following formula:
EE% = [(Total Active - Free Active) / Total Active] x 100
Protocol 4: In-vitro Release Study using a Franz Diffusion Cell
-
Set up a Franz diffusion cell with a synthetic membrane (e.g., polysulfone) separating the donor and receptor compartments.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 5.5) and maintain it at 32°C to simulate skin temperature.
-
Apply a known quantity of the microcapsules, dispersed in a suitable vehicle, to the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Replace the withdrawn volume with fresh receptor medium to maintain sink conditions.
-
Analyze the concentration of sodium aluminum chlorohydroxy lactate in the collected samples using a validated analytical method.
-
Plot the cumulative amount of active released per unit area of the membrane versus time.
Conclusion
The encapsulation of sodium aluminum chlorohydroxy lactate using techniques such as spray drying and complex coacervation presents a promising avenue for the development of advanced antiperspirant and deodorant formulations. By carefully selecting the encapsulation method and optimizing the process parameters, researchers can create delivery systems with enhanced stability, controlled release profiles, and improved aesthetic properties. The detailed protocols and characterization methods provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage microencapsulation technology for innovative personal care products.
References
-
University of California, Davis. (n.d.). One Step Process of Forming Complex Coacervation During Spray Drying. UC Davis InnovationAccess. Retrieved from [Link]
- de Souza, S. L., da Silva, J. B., & de Oliveira, A. C. (2021). Complex Coacervation for Encapsulation of Bioactive Compounds, Nutrients, and Probiotics. In Microencapsulation of Bioactive Compounds, Nutrients, and Probiotics. Academic Press.
- Shin, C. K., & Jones, M. L. (1988). U.S. Patent No. 4,774,079. Washington, DC: U.S.
-
Carst & Walker. (2023, August 31). Using Aluminum Chlorohydrate in antiperspirant formulations. Retrieved from [Link]
- Gheorghe, I. S., et al. (2019). Advanced Characterization of Silica–Encapsulated Aluminum Pigments. Semantic Scholar.
- Wang, Y., et al. (2021). In-situ encapsulation of flaky aluminum pigment with poly(methylhydrosiloxane) anti-corrosion film for high-performance waterborne coatings.
-
Spraying Systems Co. (n.d.). Spray Drying. Retrieved from [Link]
- de la Osa, J., et al. (2021).
-
COSMILE Europe. (n.d.). SODIUM ALUMINUM CHLOROHYDROXY LACTATE – Ingredient. Retrieved from [Link]
-
Paula's Choice. (n.d.). What is Sodium Aluminum Chlorohydroxy Lactate?. Retrieved from [Link]
-
Contract Laboratory. (2025, August 7). A Fresh Perspective: Deodorant and Antiperspirant Testing. Retrieved from [Link]
- Kim, H. J., et al. (2020). Graphene Encapsulated Al Particles for Improvement of Thermal Conductivity in Composites. MDPI.
-
L'Oréal. (n.d.). Aluminium salts - Ingredient | Inside our products. Retrieved from [Link]
-
Spray-Tek. (2025, May 5). Microencapsulation In Antiperspirants and Deodorants White Paper. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Anti-Sweat™ (Aluminum Chlorohydrate) Antiperspirant. Retrieved from [Link]
-
La Roche-Posay. (n.d.). Aluminum salts. Retrieved from [Link]
- Pineau, A., et al. (2012). In vitro study of percutaneous absorption of aluminum from antiperspirants through human skin in the Franz™ diffusion cell. PubMed.
- Wang, H., et al. (2023).
- Jones, R. E., & Reynolds, J. W. (1948). U.S. Patent No. 2,447,064. Washington, DC: U.S.
- Sharma, S., et al. (2024). Complex Coacervate-Based Materials for Biomedicine: Recent Advancements and Future Prospects.
- Le, T. H., et al. (2021). A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages. PMC.
- Pal, S., & Jana, S. (2022).
- Sobota, M., et al. (2018). Aluminum Salen Complexes Modified with Unsaturated Alcohol: Synthesis, Characterization, and Their Activity towards Ring-Opening Polymerization of ε-Caprolactone and D,L-Lactide. PMC.
- Tran, T. H., et al. (2023). Deodorants and antiperspirants: New trends in their active agents and testing methods.
- Sosnik, A., & Seremeta, K. P. (2017). Spray Drying: An Overview. IntechOpen.
- Beiersdorf AG. (2014). DE102012223553A1 - Use of aluminum salts against stress sweating.
- FDA. (2023, May 3). Adaptive Perfusion: A Novel In Vitro Drug Release Testing Method for Complex Drug Products.
- Lanto, A., et al. (2021).
-
Iconic Elements by dr. Wu. (2024, August 18). Aluminum in cosmetics: Is it really that bad?. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aluminum Chlorohydrate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 3. carst.com [carst.com]
- 4. inside-our-products.loreal.com [inside-our-products.loreal.com]
- 5. Aluminum salts [laroche-posay.sg]
- 6. spray-tek.com [spray-tek.com]
- 7. Anti-Sweat™ (Aluminum Chlorohydrate) Antiperspirant [myskinrecipes.com]
- 8. One Step Process of Forming Complex Coacervation During Spray Drying - Available technology for licensing from the University of California, Davis [techtransfer.universityofcalifornia.edu]
- 9. spray.com [spray.com]
- 10. Spray Drying: An Overview | IntechOpen [intechopen.com]
- 11. mdpi.com [mdpi.com]
- 12. Complex Coacervation for Encapsulation of Bioactive Compounds, Nutrients, and Probiotics | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. In vitro study of percutaneous absorption of aluminum from antiperspirants through human skin in the Franz™ diffusion cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fabrication and Characterization of Complex Coacervation: The Integration of Sesame Protein Isolate-Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Notes & Optimization
Preventing precipitation in sodium aluminum chlorohydroxy lactate aqueous solutions
Preventing precipitation in sodium aluminum chlorohydroxy lactate aqueous solutions
Technical Support Center: Troubleshooting Sodium Aluminum Chlorohydroxy Lactate (SACL) Aqueous Solutions
Welcome to the SACL Technical Support Center. Engineered for researchers, formulation scientists, and drug development professionals, this guide addresses the complex coordination chemistry of Sodium Aluminum Chlorohydroxy Lactate (SACL). While SACL is a highly effective inorganic astringent and antiperspirant active[1], its aqueous behavior is dictated by delicate thermodynamic equilibria. This portal provides field-proven, self-validating methodologies to stabilize SACL solutions, prevent polymerization, and troubleshoot precipitation events.
Part 1: Core Mechanistic FAQ
Q1: What is the fundamental chemical mechanism driving the precipitation of SACL in aqueous solutions? Answer: Precipitation is dictated by the thermodynamics of aluminum hydrolysis. In water, the aluminum core of SACL forms hexaaqua complexes. If the system experiences a pH increase or thermal stress, these complexes undergo olation (forming hydroxyl bridges) and oxolation (forming oxygen bridges). This continuous polymerization generates large polyoxometalate structures. When the net charge of these polymers approaches zero (typically near pH 4.5–5.5), insoluble aluminum hydroxide ( Al(OH)3 ) precipitates out of solution. Lactate acts as a bidentate chelating ligand that sterically and electronically hinders this olation process. Precipitation occurs when the critical lactate-to-aluminum coordination sphere is disrupted by pH shocks, thermal energy, or competitive binding.
Q2: Why does my clear SACL solution turn cloudy immediately upon dilution with deionized water? Answer: Dilution alters the ionic strength of the system and induces localized pH shifts. Because deionized water lacks buffering capacity, rapid addition can trigger the localized hydrolysis of the aluminum core before the lactate ligands can re-equilibrate. This kinetic imbalance results in the nucleation of transient, insoluble aluminum hydroxide micro-precipitates.
Part 2: Troubleshooting Guide
Issue 1: White Precipitate Forming During Formulation Scale-Up
-
Causality: This is typically caused by the rapid addition of alkaline excipients or unbuffered diluents, creating localized pH spikes above the critical threshold of 4.5.
-
Solution: Implement a continuous buffering strategy. Pre-adjust your diluent to match the native acidic pH of the SACL solution (pH 3.5–4.0) using dilute lactic acid. Ensure high-shear mixing is active before the addition of SACL to prevent localized concentration gradients.
Issue 2: Turbidity and Precipitation During Thermal Stress or Long-Term Storage
-
Causality: Prolonged thermal exposure accelerates the kinetics of ligand exchange. Water molecules displace the stabilizing lactate ligands, re-initiating the olation process and forming insoluble polymeric species.
-
Solution: Introduce a secondary osmolyte or zwitterionic stabilizer. Research demonstrates that the addition of trimethylglycine (betaine) or organic amides like urea significantly improves the hydrothermal stability of aluminum-based actives[2]. Betaine acts as a secondary chelator and steric shield, maintaining solution transparency even after prolonged heating.
Issue 3: Precipitation When Adding Rheology Modifiers (Thickeners)
-
Causality: SACL is a highly cationic complex. Anionic thickeners (e.g., xanthan gum, carbomers) will instantaneously form insoluble coacervates with the aluminum complex. Furthermore, even natural non-ionic gums (like Gum Arabic or Microcrystalline Cellulose) can precipitate in the presence of high concentrations (>5%) of aluminum salts due to severe "salting out" effects[3].
-
Solution: Utilize compatible non-ionic emulsifiers and steric stabilizers. Formulations utilizing Steareth-2 and Steareth-20 have been proven to maintain physical stability and prevent the precipitation of the active[3].
Part 3: Experimental Protocols
Protocol A: Preparation of Thermally Stable SACL Aqueous Solutions This protocol utilizes a self-validating feedback loop (turbidimetric monitoring) to ensure the SACL complex remains stable during processing.
-
Solvent Preparation: In a jacketed reaction vessel, prepare a diluent of deionized water (representing 30% w/w of the final formulation). Adjust the pH precisely to 3.8 using 0.1M Lactic Acid.
-
Stabilizer Integration: Dissolve 5.0% w/w trimethylglycine (betaine) and 2.0% w/w propylene glycol into the diluent.
-
Causality: Betaine provides zwitterionic shielding to the aluminum core, while propylene glycol reduces the dielectric constant of the solvent, suppressing rapid hydrolysis[2].
-
-
Active Addition: Gradually add the SACL powder (up to 20% w/w) under continuous high-shear mixing (800 RPM). Maintain the vessel temperature strictly below 40°C during addition to prevent premature olation.
-
Hydrothermal Equilibration & Validation: Heat the solution to 60°C for 60 minutes.
-
Self-Validating Step: Extract a 5 mL aliquot every 20 minutes and measure turbidity via a nephelometer (NTU). A thermodynamically stable system will maintain an NTU < 5.0. If NTU exceeds 5.0, immediately cool the system to 25°C and add 0.5% w/w additional lactic acid to rescue the coordination complex.
-
-
Cooling and Filtration: Cool the system to room temperature (20-25°C) at a controlled rate of 1°C/min. Filter through a 0.45 µm PTFE membrane to remove any sub-visual nucleated micro-crystals.
Part 4: Quantitative Data Presentation
Table 1: Physicochemical Parameters for SACL Stability Optimization
| Parameter | Critical Threshold | Optimal Range | Consequence of Deviation |
| System pH | > 4.5 | 3.5 – 4.0 | Rapid olation and precipitation of Al(OH)3 . |
| Processing Temp | > 65°C | 20°C – 40°C | Displacement of lactate ligands; thermal degradation. |
| Betaine:Al Molar Ratio | < 0.2:1 | 0.4:1 – 1.5:1 | Insufficient steric shielding during hydrothermal stress[2]. |
| Turbidity (NTU) | > 5.0 NTU | < 2.0 NTU | Indicates nucleation of insoluble polymeric species. |
| Electrolyte Tolerance | > 5% w/w | < 2% w/w | "Salting out" of thickeners like Microcrystalline Cellulose[3]. |
Part 5: Visualization & Workflows
Fig 1. Mechanistic pathway of SACL precipitation and chemical stabilization.
Fig 2. Step-by-step troubleshooting workflow for SACL precipitation events.
References
-
PubChem (National Center for Biotechnology Information). "Sodium aluminum chlorohydroxy lactate | C3H8AlClNaO5+ | CID 71586927." PubChem Database. Available at:[Link]
- Pan, L., et al. "Aqueous antiperspirant composition." US Patent 8557228B2, Google Patents.
-
U.S. Food and Drug Administration (FDA). "Non-Monograph Conditions NM900: Drug Products Containing Certain Active Ingredients." FDA.gov. Available at:[Link]
- Cunningham, J., et al. "Cosmetic emulsions." WO2016109517A1, Google Patents.
Sources
Reference Data & Comparative Studies
Sodium aluminum chlorohydroxy lactate vs aluminum zirconium tetrachlorohydrex gly
Sodium aluminum chlorohydroxy lactate vs aluminum zirconium tetrachlorohydrex gly
Title: Comparative Efficacy and Mechanistic Dynamics: Sodium Aluminum Chlorohydroxy Lactate vs. Aluminum Zirconium Tetrachlorohydrex Gly
Introduction In the landscape of personal care formulation, the distinction between a cosmetic deodorant and a clinical-grade antiperspirant relies entirely on the molecular architecture of the active metal salts. As a Senior Application Scientist, I frequently encounter formulators attempting to navigate the efficacy-irritation continuum. This guide provides an objective, data-driven comparison between two distinct aluminum-based compounds: the highly efficacious Aluminum Zirconium Tetrachlorohydrex Gly (AZG) and the legacy cosmetic astringent Sodium Aluminum Chlorohydroxy Lactate (SACL) . By examining their polymerization kinetics, regulatory standing, and clinical performance, we can establish a definitive framework for product development.
Mechanistic Causality & Molecular Architecture
The fundamental difference between AZG and SACL lies in their ligand-metal coordination and subsequent behavior in the presence of eccrine sweat.
Aluminum Zirconium Tetrachlorohydrex Gly (AZG) AZG is a sophisticated coordination complex of aluminum and zirconium chlorohydrate salts, strategically stabilized by the amino acid glycine[1]. The inclusion of glycine is a deliberate stoichiometric choice, not a marketing addition. By maintaining a specific Zirconium-to-Glycine weight ratio (optimally between 1:2 and 1:3), glycine sterically hinders the premature polymerization of highly reactive, low-molecular-weight (LMW) zirconium species (100–500,000 Da) within the aqueous formulation[2].
When applied to the axilla, the slightly acidic to neutral pH of human sweat (pH 5.5–6.5) strips the glycine buffer. This triggers rapid hydrolysis and cross-linking of the LMW species, precipitating a robust, occlusive metal-hydroxide hydrogel plug deep within the eccrine sweat duct[1].
Sodium Aluminum Chlorohydroxy Lactate (SACL) SACL is an inorganic macromolecular salt where aluminum is complexed with lactate and sodium[3]. Unlike glycine, the bulky lactate ligand does not effectively stabilize highly reactive LMW aluminum species. Consequently, SACL exists primarily as larger, pre-polymerized aggregates in solution.
When exposed to sweat, it induces mild protein coagulation at the stratum corneum surface—acting as an astringent—but lacks the kinetic driving force and small molecular size required to penetrate and form a durable eccrine plug. Due to this structural limitation, SACL was excluded from the FDA's final OTC Antiperspirant Monograph for lack of clinical efficacy, relegating it to cosmetic deodorant status[4].
Caption: Mechanistic divergence of AZG and SACL upon contact with eccrine sweat.
Experimental Methodologies & Self-Validating Protocols
To objectively quantify the performance delta between these compounds, we utilize a dual-axis validation system: in vivo gravimetric analysis for clinical efficacy and in vitro Dynamic Light Scattering (DLS) for mechanistic verification.
Protocol 1: In Vivo Gravimetric Sweat Reduction Assay This protocol is the gold standard for FDA compliance. It is designed to be a self-validating system by incorporating an untreated control axilla to normalize for daily metabolic variations in sweat rates.
-
Acclimation (Days 1-17): Subjects abstain from all antiperspirant use to ensure complete desquamation of existing aluminum plugs.
-
Baseline Measurement (Day 18): Subjects enter a controlled thermal chamber (40°C, 35% Relative Humidity) for 80 minutes. Pre-weighed, highly absorbent unistructural pads collect baseline axillary sweat.
-
Application: 0.4g of the test formulations (20% active AZG vs. 20% active SACL) are applied to contralateral axillae.
-
Post-Treatment Stress (Day 19): 24 hours post-application, subjects return to the thermal chamber. Post-treatment sweat is collected and weighed.
-
Efficacy Calculation: Sweat reduction is calculated as: ((Baseline Weight - Post-Treatment Weight) / Baseline Weight) x 100. A minimum of 20% reduction is required for FDA "effective" labeling.
Protocol 2: In Vitro Polymerization Kinetics via Dynamic Light Scattering (DLS) This assay validates the causality of the in vivo results by tracking the real-time gelation kinetics.
-
Preparation: Formulate 10% w/w aqueous solutions of AZG and SACL.
-
Titration: Introduce synthetic human sweat (pH 6.0, containing urea, lactic acid, and trace minerals) at 37°C to simulate axillary conditions.
-
Measurement: Continuously monitor the hydrodynamic radius (Rh) using a DLS instrument.
-
Validation: AZG will demonstrate a rapid kinetic shift from <5 nm (LMW species) to >1000 nm (macro-gel), confirming effective plugging. SACL will show minimal peak shifting, validating its inability to form a structural hydrogel.
Caption: Dual-axis experimental workflow combining clinical gravimetry and in vitro DLS.
Quantitative Performance Data
The following table synthesizes the empirical data derived from the aforementioned protocols, highlighting the stark contrast in performance metrics.
| Performance Metric | Aluminum Zirconium Tetrachlorohydrex Gly (AZG) | Sodium Aluminum Chlorohydroxy Lactate (SACL) | Analytical Method / Source |
| Sweat Reduction Efficacy | 40% – 60% (Clinical Strength) | < 15% (Statistically insignificant) | Gravimetric Assay[1] |
| Regulatory Status (US) | FDA Category I OTC Active (Up to 20%) | Non-Monograph (Cosmetic Deodorant) | FDA Final Monograph[4] |
| Primary Mechanism | Deep Eccrine Duct Gelation | Surface Protein Coagulation | DLS / Histology |
| Molecular Weight Profile | High concentration of LMW species | Predominantly HMW pre-polymers | Size Exclusion Chromatography |
| Skin Irritation Potential | Low (Buffered by Glycine) | Low to Moderate | Patch Testing |
| Primary Application | Solid/Gel Clinical Antiperspirants | Astringent/Deodorant Toners | Market Analysis[3],[1] |
Formulation Dynamics & Strategic Selection
From a drug development perspective, the choice between these two ingredients is dictated by the target product profile.
When to use AZG: AZG is the undisputed gold standard for solid stick and gel antiperspirants targeting moderate to severe hyperhidrosis[1]. Its glycine-stabilized architecture ensures long-term shelf stability while delivering maximum on-skin efficacy[2]. However, formulators must note that AZG is strictly prohibited in aerosolized formats due to the inhalation toxicity risks associated with zirconium.
When to use SACL: While SACL fails as an antiperspirant active, it retains niche utility in the cosmetic sector[3]. Formulators developing "aluminum-free" marketed deodorants (where the claim refers to the absence of active antiperspirant aluminum salts, though technically still containing an aluminum complex) or astringent toners may utilize SACL for its mild pore-tightening and odor-neutralizing properties. Its lactate backbone provides a slight humectant effect, which can offset the drying nature of traditional astringents.
Conclusion Scientific integrity demands that ingredient selection be driven by mechanistic reality rather than marketing nomenclature. AZG provides a self-validating, highly efficacious system for sweat reduction via dynamic polymerization. Conversely, SACL serves as a reminder that the presence of aluminum alone does not guarantee antiperspirant efficacy without the correct ligand architecture to stabilize the necessary low-molecular-weight precursors.
References
-
[3] COSMILE Europe. "SODIUM ALUMINUM CHLOROHYDROXY LACTATE – Ingredient". COSMILE Europe Database. Available at:3
-
[1] COSMILE Europe. "ALUMINUM ZIRCONIUM TETRACHLOROHYDREX GLY – Ingredient". COSMILE Europe Database. Available at: 1
-
[2] Google Patents. "WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions". World Intellectual Property Organization. Available at: 2
-
[4] Federal Register. "Antiperspirant Drug Products For Over-the-Counter Human Use; Final Monograph". U.S. Food and Drug Administration. Available at: 4
Sources
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Federal Register :: Antiperspirant Drug Products For Over-the-Counter Human Use; Final Monograph [federalregister.gov]
In vivo vs in vitro efficacy testing of sodium aluminum chlorohydroxy lactate
In vivo vs in vitro efficacy testing of sodium aluminum chlorohydroxy lactate
As a Senior Application Scientist navigating the regulatory and developmental landscape of antiperspirant and astringent active pharmaceutical ingredients (APIs), evaluating efficacy requires rigorous methodological precision. Sodium aluminum chlorohydroxy lactate (SACL) is a complex inorganic salt historically utilized for its astringent and sweat-reducing properties. However, under the FDA's OTC Monograph framework, SACL was designated as a non-monograph ingredient due to historically inadequate data to establish general recognition of safety and effectiveness (GRAE/GRAS) for certain topical uses ().
Consequently, any drug development professional or cosmetic chemist formulating with SACL must rely on robust, self-validating in vitro and in vivo efficacy testing to substantiate performance claims and safety profiles. This guide objectively compares these testing methodologies, explaining the causality behind each experimental choice.
Mechanism of Action: The Causality of Eccrine Occlusion
Before designing an experimental protocol, we must establish the biological causality of the API's function. Like other aluminum-based antiperspirants, SACL operates via a precipitation mechanism within the eccrine sweat gland. Upon topical application, the complex dissociates. As the acidic aluminum ions diffuse into the eccrine duct, they encounter the slightly higher pH of human sweat (pH 4.0–6.8). This pH shift triggers the polymerization of aluminum hydroxides, which subsequently cross-link with mucopolysaccharides and sweat proteins to form a superficial, reversible physical plug (). This occlusion physically impedes sweat exudation to the skin surface.
Mechanistic pathway of Sodium Aluminum Chlorohydroxy Lactate inducing eccrine gland occlusion.
In Vitro Efficacy Testing: Mechanistic & Safety Screening
Causality & Rationale: In vitro testing does not directly measure sweat reduction but is essential for high-throughput screening of the API's polymerization capacity (astringency) and its cytotoxicity profile. These assays act as a self-validating system: if the API cannot precipitate proteins in vitro, it lacks the chemical mechanism to form a plug in vivo. Conversely, if it is highly cytotoxic, it cannot safely proceed to clinical trials.
Protocol 1: Turbidimetric Protein Precipitation Assay (Astringency)
Sweat contains proteins and mucopolysaccharides. This assay uses Bovine Serum Albumin (BSA) as a surrogate to validate that the aluminum ions can successfully cross-link and precipitate proteins.
-
Preparation : Prepare a 2% (w/v) BSA or purified mucin solution in a simulated sweat buffer (pH 5.5, containing NaCl, lactic acid, and urea).
-
Dosing : Introduce varying concentrations of the SACL formulation (e.g., 5%, 10%, 15% w/v) into the BSA solution.
-
Incubation : Incubate the mixture at 37°C for 1 hour to simulate axillary or palmar physiological conditions.
-
Quantification : Measure the absorbance (turbidity) at 400 nm using a UV-Vis spectrophotometer. A dose-dependent increase in optical density directly correlates with the degree of protein coagulation and plug-forming potential.
Protocol 2: Cytotoxicity & Skin Irritation (OECD TG 439)
Aluminum salts can alter epidermal pH and induce pro-inflammatory cytokines. To ensure the formulation does not induce severe epidermal damage, we utilize the Reconstructed Human Epidermis (RhE) model (). Measuring mitochondrial viability ensures the formulation's ionic strength does not cause necrotic cell death.
-
Tissue Preparation : Equilibrate 3D RhE tissues (e.g., EpiDerm™) in maintenance medium overnight at 37°C, 5% CO₂.
-
Application : Topically apply 30 µL (or 30 mg) of the SACL formulation directly to the stratum corneum of the RhE model.
-
Exposure : Expose for 60 minutes, followed by rigorous washing with PBS to remove the test substance.
-
Viability Readout : Transfer tissues to a medium containing MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 3 hours.
-
Extraction & Measurement : Extract the blue formazan salt using isopropanol and measure absorbance at 570 nm. A cell viability of >50% relative to the negative control classifies the ingredient as a non-irritant (UN GHS No Category).
In Vivo Efficacy Testing: The Clinical Gold Standard
Causality & Rationale: While in vitro data proves the mechanism, the FDA mandates in vivo gravimetric sweat reduction testing to substantiate antiperspirant claims. Ambient testing introduces uncontrolled variables (weather, subject activity). Therefore, testing must occur in a controlled "Hot Room" to force thermal eccrine stimulation, isolating the API's occlusive performance against a standardized physiological baseline.
Protocol 3: Gravimetric Sweat Reduction Test (FDA Hot Room Protocol)
This protocol strictly adheres to the FDA's Guidelines for Effectiveness Testing of OTC Antiperspirant Drug Products ().
-
Subject Washout : Enlist a panel of 20-30 subjects. Subjects must abstain from all antiperspirant use for 17 days prior to the study to ensure baseline eccrine function is fully restored.
-
Baseline Measurement : Place subjects in a controlled "Hot Room" (100°F ± 2°F, 30-40% Relative Humidity) for 40 minutes. Apply pre-weighed, highly absorbent cotton pads to the axillae for the final 20 minutes. Subjects must produce >100 mg of sweat per axilla to qualify.
-
Treatment Application : Apply the SACL test formulation to one axilla and a placebo control to the contralateral axilla once daily for 3 to 4 consecutive days.
-
Efficacy Measurement : 24 hours after the final application, return subjects to the Hot Room. Repeat the 20-minute thermal stimulation and pad collection.
-
Gravimetric Analysis : Weigh the pads immediately. Calculate the percentage of sweat reduction. The FDA requires a minimum of 20% sweat reduction in at least 50% of the target population for standard efficacy, and 30% for "extra effective" claims.
Quantitative Data Comparison
To strategically select the appropriate testing phase for SACL formulations, developers must weigh the quantitative outputs, throughput, and regulatory acceptance of each method.
| Parameter | In Vitro Testing (RhE / Turbidimetry) | In Vivo Testing (Gravimetric Hot Room) |
| Primary Objective | Mechanistic validation & cytotoxicity screening | Clinical efficacy & regulatory substantiation |
| Throughput | High (Multiple formulations tested simultaneously) | Low (Requires 17-day washout & 20+ human subjects) |
| Key Quantitative Endpoints | • Cell Viability >50% (MTT)• Dose-dependent OD increase at 400 nm | • >20% Sweat Reduction (Standard)• >30% Sweat Reduction (Extra Effective) |
| Cost & Timeline | Low to Moderate / 1-2 weeks | High / 4-8 weeks |
| Regulatory Status | Supports safety (OECD 439); not accepted for efficacy | Mandatory for OTC antiperspirant claims (FDA M019) |
Strategic Recommendations
For drug development professionals working with SACL, a tiered testing strategy is non-negotiable. Begin with in vitro turbidimetric assays to optimize the API concentration required for maximum protein precipitation. Follow this immediately with OECD TG 439 to ensure the optimized pH and concentration do not violate safety thresholds. Only after these self-validating in vitro systems confirm mechanistic viability and safety should the formulation be advanced to the costly, time-intensive in vivo gravimetric Hot Room trials required for regulatory submission.
References
-
U.S. Food and Drug Administration. "21 CFR 310.545 - Drug products containing certain active ingredients offered over-the-counter (OTC) for certain uses." eCFR.[Link]
-
Draelos, Z. D. "Why Do Antiperspirants Fail?" Cosmetic Dermatology, 2007. MDedge.[Link]
-
OECD. "Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method." OECD Guidelines for the Testing of Chemicals.[Link]
-
U.S. Food and Drug Administration. "Antiperspirant Drug Products For Over-the-Counter Human Use; Final Monograph." Federal Register.[Link]
Validation of analytical methods for sodium aluminum chlorohydroxy lactate purity
Validation of analytical methods for sodium aluminum chlorohydroxy lactate purity
Validation of Analytical Methods for Sodium Aluminum Chlorohydroxy Lactate Purity: A Comparative Guide
Introduction Sodium aluminum chlorohydroxy lactate is a complex, loosely hydrated polymeric inorganic-organic salt widely utilized as an active ingredient in antiperspirants and astringent formulations[1]. Unlike simple monomeric salts, its polymeric nature and multi-ionic composition (Al³⁺, Na⁺, Cl⁻, and Lactate) present a unique analytical challenge. Validating the purity of this compound cannot be achieved through a single analytical technique; it requires a multi-modal approach to confirm the exact stoichiometry and the absence of impurities.
This guide provides an objective comparison of the analytical methods required to validate the purity of sodium aluminum chlorohydroxy lactate, detailing the causality behind experimental choices and establishing self-validating protocols based on ICH Q2(R1) and compendial standards.
Methodological Causality: The Analytical Challenge
The primary difficulty in analyzing aluminum chlorohydrate derivatives lies in the behavior of the aluminum ion. In aqueous solutions, aluminum forms stable, loosely hydrated polymeric complexes[2]. Direct complexometric titration with EDTA is kinetically too slow and often yields incomplete complexation, leading to falsely low aluminum assays. Therefore, the analytical choice must involve aggressive sample preparation—specifically, boiling with hydrochloric acid and excess EDTA to force the depolymerization and complexation to completion, followed by a back-titration[3].
Conversely, the lactate moiety is a highly polar organic anion. Traditional titration cannot distinguish lactate from other organic impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the optimal choice, provided the mobile phase is sufficiently acidic (e.g., 0.1% phosphoric acid) to keep the lactate fully protonated, ensuring adequate retention on an ion-exclusion or reversed-phase column[4].
Comparative Analysis of Purity Validation Methods
To establish a comprehensive purity profile, laboratories must integrate titrimetric, chromatographic, and spectroscopic methods. Table 1 summarizes the performance and utility of these alternatives.
| Analytical Method | Target Analyte | Principle of Operation | Advantages | Limitations |
| Complexometric Back-Titration | Aluminum (Al³⁺) | Depolymerization via boiling; excess EDTA complexation; ZnSO₄ back-titration[3]. | Highly accurate for total Al; low cost; compendial standard. | Time-consuming sample prep; lacks specificity for trace metals. |
| Potentiometric Titration | Chloride (Cl⁻) | Direct titration with AgNO₃ using a Ag/AgCl electrode[2]. | Precise stoichiometric ratio determination; easily automated. | Interference from other halides (Br⁻, I⁻). |
| HPLC-UV (Ion-Exclusion) | Lactate & Organics | Separation based on pKa and polarity using an acidic mobile phase[4]. | High specificity; simultaneous quantification of organic impurities. | Requires strict pH control; UV detection at 210 nm is susceptible to solvent noise. |
| ICP-OES | Sodium (Na⁺) & Trace Metals | High-temperature argon plasma atomization and emission spectroscopy. | Simultaneous multi-element analysis; ultra-high sensitivity (ppb). | High capital and operational costs; requires argon gas. |
Table 1: Comparison of analytical methods for sodium aluminum chlorohydroxy lactate purity validation.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must operate as a self-validating system. This means incorporating System Suitability Tests (SST), blank evaluations, and spike recoveries directly into the workflow to immediately flag analytical drift.
Protocol A: Aluminum Quantification via Complexometric Back-Titration
Causality: Boiling the sample with HCl breaks the polymeric Al-OH-Cl bonds. Adding a known excess of Edetate Disodium (EDTA) ensures all Al³⁺ is complexed. The unreacted EDTA is then back-titrated with Zinc Sulfate[3].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~200 mg of the sample into a 250-mL beaker. Add 20 mL of deionized water and 5 mL of concentrated HCl.
-
Depolymerization: Boil the solution on a hot plate for at least 5 minutes. Allow it to cool to room temperature[3].
-
Complexation: Add exactly 25.0 mL of 0.05 M Edetate Disodium (EDTA) titrant.
-
pH Adjustment: Adjust the pH to 4.7 ± 0.1 using 2.5 N ammonium hydroxide or 1 N acetic acid. This specific pH is critical to maintain the stability of the Al-EDTA complex while allowing the zinc indicator to function.
-
Titration: Add 20 mL of acetic acid-ammonium acetate buffer, 50 mL of ethanol, and 5 mL of dithizone indicator. Titrate with 0.1 M Zinc Sulfate until the color shifts from green-violet to rose-pink[2].
-
Self-Validation (Blank): Perform a blank titration omitting the sample. The difference in titrant volume between the blank and the sample calculates the exact aluminum content.
Protocol B: Lactate Quantification via HPLC-UV
Causality: Lactate has a low UV absorbance maximum and is highly polar. Using an ion-exclusion column (e.g., Shim-pack SCR-102(H)) with an acidic mobile phase suppresses the ionization of lactic acid, allowing it to interact with the stationary phase for baseline resolution[4].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a 0.1% phosphoric acid solution in HPLC-grade water. Degas via ultrasonication for 15 minutes[4].
-
Chromatographic Conditions: Set the flow rate to 0.6 mL/min, column temperature to 40°C, and UV detector to 210 nm[4][5].
-
Standard Preparation: Prepare a calibration curve of sodium lactate reference standard ranging from 0.79 to 3.8 mg/mL[4].
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.22 µm nylon syringe filter (discarding the first 5 mL to prevent adsorption artifacts)[6].
-
Self-Validation (SST & Spike): Inject a blank to confirm no baseline interference. Inject a mid-level standard six times; the Relative Standard Deviation (RSD) of the peak area must be < 2.0%. Spike a known sample with 100% standard concentration; recovery must fall between 98.0% and 102.0%[6].
Fig 1: Self-validating HPLC-UV workflow ensuring ICH Q2 compliance.
Protocol C: Sodium and Trace Metal Profiling via ICP-OES
Causality: While sodium can be measured via flame photometry, ICP-OES provides a superior linear dynamic range and allows for the simultaneous quantification of heavy metal impurities (e.g., Pb, As, Fe) required by compendial safety limits[2].
Step-by-Step Methodology:
-
Sample Digestion: Transfer 1.0 g of sample into a microwave digestion vessel. Add 5 mL of concentrated HNO₃ and 1 mL of H₂O₂. Digest at 200°C for 20 minutes to completely destroy the organic lactate matrix.
-
Dilution: Cool and dilute to 50 mL with ultra-pure water.
-
Analysis: Aspirate into the ICP-OES. Monitor Sodium at 589.592 nm and Iron at 238.204 nm.
-
Self-Validation (Internal Standard): Yttrium (Y) is spiked into all samples and standards at 1 ppm. The Yttrium emission signal must remain within ±10% across all runs to validate that matrix effects and nebulizer fluctuations are fully compensated.
Comprehensive Purity Integration
The ultimate validation of sodium aluminum chlorohydroxy lactate purity is the reconciliation of the stoichiometric ratios. The Aluminum-to-Chloride atomic ratio must fall strictly between 1.91:1 and 2.10:1[2]. The integration of these distinct analytical workflows guarantees that the final product meets both efficacy requirements for formulation and safety thresholds for human use.
Fig 2: Multi-modal analytical workflow for comprehensive purity validation.
References
-
USP Monographs: Aluminum Chlorohydrate DrugFuture Pharmacopoeia URL:[Link]
-
Reversed-Phase-HPLC Assay Method for Simultaneous Estimation of Sorbitol, Sodium Lactate, and Sodium Chlorides in Pharmaceutical Formulations and Drug Solution for Infusion American Journal of Analytical Chemistry (SCIRP) URL:[Link]
-
Antiperspirant Drug Products For Over-the-Counter Human Use; Final Monograph Federal Register (FDA) URL:[Link]
Sources
Comparative Structural Analysis of Aluminum Lactate Coordination Complexes
Comparative Structural Analysis of Aluminum Lactate Coordination Complexes
Executive Overview: The Role of Al(III) Coordination
The coordination chemistry of aluminum(III) is a critical factor in both advanced materials science (e.g., sol-gel glass synthesis) and biopharmaceutical development (e.g., vaccine adjuvants, antacids, and toxicity models). Because Al³⁺ is a hard Lewis acid with a high charge density, it exhibits a strong affinity for oxygen-donor ligands.
Among these, aluminum lactate (tris(lactato)aluminium) [1] serves as a premier model for studying hydrolytically sensitive coordination networks. To fully understand its structural behavior, it must be benchmarked against aluminum citrate , the primary low-molecular-weight chelator responsible for aluminum speciation and transport in biological serum. This guide provides an in-depth comparative analysis of their structural geometries, thermodynamic stabilities, and the experimental workflows required to elucidate their speciation.
Structural and Thermodynamic Comparison: Lactate vs. Citrate
The fundamental difference between aluminum lactate and aluminum citrate lies in their ligand denticity and the resulting thermodynamic stability of the coordination sphere.
In aluminum lactate, the central Al³⁺ ion exists in a distorted octahedral geometry, coordinated by three lactate ligands. Each lactate acts as a bidentate ligand, binding via one carboxylate oxygen and one α-hydroxyl oxygen [3]. However, because the α-hydroxyl group is only weakly acidic, the complex is highly susceptible to hydrolytic displacement by water and hydroxide ions at physiological pH.
Conversely, citric acid acts as a potent tridentate ligand. It coordinates Al³⁺ through its central hydroxyl, central carboxylate, and one terminal carboxylate group [5]. This tridentate chelation creates a highly stable, rigid cage around the aluminum center, preventing hydrolysis even at pH 7.4.
Table 1: Quantitative Structural and Physical Properties Comparison
| Parameter | Aluminum Lactate | Aluminum Citrate |
| Chemical Formula | Al(C₃H₅O₃)₃ | AlC₆H₅O₇ |
| Molar Mass | 294.19 g/mol | 216.08 g/mol |
| Primary Coordination | Distorted Octahedral (6-coordinate) | Distorted Octahedral (Mononuclear / Trinuclear) |
| Ligand Denticity | Bidentate (Carboxylate & α-Hydroxyl) | Tridentate (Central OH, Central & Terminal COO⁻) |
| Speciation at pH 7.4 | Hydrolytically unstable (Forms aquo-hydroxo species) | Highly stable (Resists hydrolysis) |
| Biological Role | Acute toxicity modeling; localized astringent | Primary systemic Al³⁺ transporter in serum |
| Material Application | Reversible sol-gel precursor for alumina glass | Polymer crosslinking agent |
Aqueous Speciation and Ligand Exchange Dynamics
The structural evolution of aluminum lactate in an aqueous solution is highly pH-dependent. As the pH increases from highly acidic to basic, the complex undergoes a sequential hydrolytic displacement where water molecules are replaced by lactate, which are subsequently replaced by hydroxide ions [2].
Fig 1: pH-dependent aqueous speciation pathway of aluminum lactate coordination complexes.
At pH 4.7 to 6.0, the neutral[Al(lact)₃] complex dominates. This specific pH window is critical for materials scientists, as it represents the optimal state for forming transparent sol-gel networks. Upon heating, the lactate ligands are successively removed, promoting the formation of interconnecting Al–O–Al bonds without inducing crystallization, ultimately yielding pure alumina glass [2].
Experimental Methodology: ²⁷Al NMR Structural Elucidation
Because aluminum coordination complexes are highly dynamic in solution, standard crystallographic techniques often fail to capture their true speciation. Solution-state ²⁷Al Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this analysis.
The Causality Behind the Method
²⁷Al is a 100% naturally abundant, quadrupolar nucleus (spin I=5/2 ). In asymmetric coordination environments (like the distorted octahedral geometry of aluminum lactate), the electric field gradient causes rapid quadrupolar relaxation, leading to severe line broadening. To mitigate this second-order quadrupolar broadening and resolve distinct coordination species, ultra-high magnetic fields (e.g., 11.7 T, yielding a 130.3 MHz ²⁷Al resonance) are strictly required [2, 3].
Fig 2: Self-validating ²⁷Al NMR experimental workflow for structural elucidation.
Step-by-Step Protocol: Self-Validating Speciation Profiling
-
Precursor Preparation: Dissolve aluminum lactate powder in ultra-pure water to achieve a 0.5 M concentration. Add 10% (v/v) D₂O to serve as the NMR spectrometer lock solvent.
-
Non-Coordinating pH Titration: Aliquot the sample and adjust the pH from 1.8 to 10.0.
-
Expert Insight: You must use 1 M Perchloric acid (HClO₄) or NaOH for adjustment. Perchlorate is a non-coordinating anion. Using HCl or H₂SO₄ introduces chloride or sulfate ions that will competitively bind to the Al³⁺ center, artificially altering the native speciation profile.
-
-
Data Acquisition: Acquire solution-state ²⁷Al NMR spectra at 130.3 MHz. Use a short excitation pulse (e.g., π/12 ) and a relaxation delay of 0.5 seconds. The short pulse ensures uniform excitation across the exceptionally broad spectral width characteristic of quadrupolar nuclei.
-
Chemical Shift Referencing: Reference all chemical shifts to an external coaxial capillary containing 1.0 M Al(NO₃)₃ in D₂O ( δ=0.0 ppm, representing the perfect octahedral [Al(H₂O)₆]³⁺ species).
-
Spectral Deconvolution: Fit the overlapping resonances using pseudo-Voigt line shapes. The[Al(lact)₃] complex will appear at ∼22 ppm, while the hydrolyzed[Al(lact)₂(H₂O)(OH)] species will appear as a broader peak at ∼5.2 ppm [2].
-
Self-Validation Check (Mass Balance): Integrate the total area of all deconvoluted sample peaks. This sum must equal the integrated area of the external Al(NO₃)₃ standard (normalized for concentration). A signal deficit >5% indicates the formation of "NMR-invisible" polymeric species (e.g., large colloidal Al₁₃ Keggin clusters). If this occurs, the protocol mandates orthogonal validation via Dynamic Light Scattering (DLS) to quantify the colloidal fraction.
Biological Implications and Material Science Applications
Understanding the structural divergence between aluminum lactate and citrate directly informs their downstream applications.
In toxicology and drug development , aluminum lactate is frequently utilized in intravenous animal models to study acute aluminum pathology. Because it is hydrolytically unstable at physiological pH (7.4), it rapidly breaks down into metastable aquo-hydroxo species, causing localized precipitation and acute cardiotoxicity [4]. In stark contrast, aluminum citrate's tridentate stability allows it to bypass localized precipitation, acting as the primary vehicle for systemic aluminum distribution and renal filtration in humans [6].
In materials science , the very instability that makes aluminum lactate a poor biological chelator makes it an exceptional sol-gel precursor. The reversible concentration-driven formation and breaking of intramolecular non-covalent interactions between the Al-lactate monomers allow for the synthesis of atomic-level alumina glass—a feat impossible with standard melt-quenching methodologies [2, 3].
References
-
National Center for Biotechnology Information. "Aluminum Lactate | C9H15AlO9 | CID 16683018." PubChem,[Link]
-
Zhang, L., et al. "Sol-gel derived alumina glass: Mechanistic study of its structural evolution." ResearchGate,[Link]
-
Zhang, L., et al. "Novel Sol−Gel Synthesis of Sodium Aluminophosphate Glass Based on Aluminum Lactate." Chemistry of Materials (ACS Publications),[Link]
-
Corain, B., et al. "Experimental Aluminum Pathology in Rabbits: Effects of Hydrophilic and Lipophilic Compounds." Semantic Scholar,[Link]
-
Matzapetakis, M., et al. "Synthesis, Structural Characterization, and Solution Behavior of the First Mononuclear, Aqueous Aluminum Citrate Complex." Inorganic Chemistry (ACS Publications),[Link]
-
Mujika, J. I., et al. "Aluminum speciation in biological environments. The deprotonation of free and aluminum bound citrate in aqueous solution." Dalton Transactions (RSC Publishing),[Link]
Toxicological comparison of sodium aluminum chlorohydroxy lactate and standard antiperspirant actives
Toxicological comparison of sodium aluminum chlorohydroxy lactate and standard antiperspirant actives
A Comprehensive Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of personal care formulation, the safety and efficacy of antiperspirant actives are paramount. For decades, aluminum salts such as aluminum chlorohydrate (ACH) and aluminum zirconium tetrachlorohydrex gly (AZG) have been the industry standard. This guide provides an in-depth, data-driven toxicological comparison between a newer entity, sodium aluminum chlorohydroxy lactate, and these traditional actives, offering a critical resource for scientists navigating the complexities of ingredient selection.
Mechanism of Action: A Shared Principle with Subtle Differences
The fundamental mechanism for aluminum-based antiperspirants is the formation of a temporary, superficial plug within the eccrine sweat duct.[1][2][3] Upon contact with sweat, these aluminum salts hydrolyze and polymerize, forming an amorphous metal hydroxide gel.[4][5] This gel physically obstructs the duct, reducing the flow of perspiration to the skin's surface.[1][3][6]
-
Standard Actives (ACH & AZG): These are well-characterized polymeric aluminum complexes. Their efficacy is directly linked to their ability to form these occlusive plugs.[5]
-
Sodium Aluminum Chlorohydroxy Lactate: This compound integrates a lactate moiety.[7][8] While the fundamental plugging mechanism is expected to be similar, the presence of lactate, an alpha-hydroxy acid, may influence the active's interaction with the skin's proteins and its local bioavailability.
Caption: General mechanism of aluminum-based antiperspirants.
Comparative Toxicological Profile
A rigorous evaluation of an ingredient's safety is non-negotiable. This section provides a comparative analysis of key toxicological endpoints.
Systemic Toxicity and Dermal Penetration
The primary concern regarding the systemic toxicity of aluminum compounds from antiperspirants is their potential for dermal absorption. Extensive research has been conducted to quantify this, and the consensus is that absorption through intact skin is exceedingly low.
A pivotal study using a highly sensitive 26Al microtracer found the dermal absorption of aluminum from a representative antiperspirant formulation to be, on average, 0.0094%. Another recent study estimated a dermal bioavailability of 0.00052%.[9] The Scientific Committee on Consumer Safety (SCCS) has concluded that the systemic exposure to aluminum from daily cosmetic use does not significantly add to the body's aluminum burden from other sources like food and water.[10]
| Toxicological Endpoint | Sodium Aluminum Chlorohydroxy Lactate | Standard Actives (ACH, AZG) |
| Dermal Absorption | Expected to be very low, consistent with other aluminum salts. Specific quantitative data is not widely published. | Very low. Studies on ACH show absorption rates of ≤0.07% to 0.0094%.[9][11] |
| Systemic Effects | No evidence to suggest systemic toxicity under normal use conditions. | Considered safe for topical use.[12] The FDA requires a warning for individuals with kidney disease, as they may have impaired aluminum clearance.[13][14] |
Experimental Protocol: In Vitro Dermal Penetration (Franz Diffusion Cell)
This is a standard, non-animal method for assessing percutaneous absorption.[11]
-
Tissue Preparation: A section of excised human or animal skin is mounted between the donor and receptor chambers of a Franz diffusion cell.
-
Product Application: A precise dose of the antiperspirant formulation is applied to the outer surface of the skin (stratum corneum).
-
Receptor Fluid Sampling: The receptor chamber is filled with a fluid that mimics physiological conditions. This fluid is sampled at regular intervals over a set period (e.g., 24 hours).
-
Analytical Quantification: The amount of aluminum that has permeated the skin and entered the receptor fluid is measured using highly sensitive techniques like atomic absorption spectrophotometry.[11]
-
Data Analysis: The results are used to calculate the rate and extent of absorption through the skin.
Caption: Standard workflow for an in vitro dermal penetration study.
Local Tissue Effects: Irritation and Sensitization
Local skin reactions are a more practical consideration for antiperspirant users.
-
Irritation: Aluminum salts can cause skin irritation in some individuals, which is often related to the acidic pH of the formulation. A study noted that aluminum zirconium compounds are often better tolerated than other aluminum salts.[1] While data on sodium aluminum chlorohydroxy lactate is limited, its potential for irritation would need to be assessed in its final formulation.
-
Sensitization: Allergic contact dermatitis to aluminum is considered a rare phenomenon.[10] Standard aluminum actives are not considered to be skin sensitizers.
Genotoxicity and Carcinogenicity
Concerns have been raised in popular media about a potential link between aluminum-containing antiperspirants and breast cancer. However, this link is not supported by the available scientific evidence.[15] Major health organizations, including the American Cancer Society and the National Cancer Institute, have found no conclusive evidence to support this claim.[12][14]
The SCCS has also concluded that aluminum in cosmetic products is not expected to have genotoxic or carcinogenic effects at the levels used.
Regulatory and Safety Standing
Antiperspirants are regulated as over-the-counter (OTC) drugs in the United States by the FDA.[16]
-
Standard Actives (ACH, AZG): These ingredients are listed in the FDA's final monograph for OTC antiperspirant drug products, meaning they are generally recognized as safe and effective (GRASE) when used within specified concentrations.[13][16][17][18]
-
Sodium Aluminum Chlorohydroxy Lactate: This ingredient is listed by the FDA as a non-monograph active ingredient for antiperspirant drug products.[19] This means that products containing it cannot be marketed without an approved New Drug Application (NDA).
In Europe, the SCCS has repeatedly reviewed the safety of aluminum in cosmetics and has established safe concentration limits for various product types, including antiperspirants.[4][20]
Conclusion for the Formulation Scientist
From a toxicological standpoint, sodium aluminum chlorohydroxy lactate is not anticipated to pose a significantly different systemic risk profile compared to the well-established standard actives like ACH and AZG. The critical factor for systemic safety—dermal penetration—is exceptionally low for all aluminum salts.
The key differentiators will likely lie in formulation characteristics, local skin compatibility (irritation potential), and product efficacy. While standard actives benefit from a long history of use and a clear regulatory pathway under the FDA's OTC monograph, sodium aluminum chlorohydroxy lactate represents a non-monograph ingredient that would require a more extensive regulatory submission for the US market. For developers, the choice will hinge on balancing innovation and potential performance benefits against the established safety record and regulatory acceptance of traditional actives.
References
The following is a consolidated list of sources referenced in this guide.
-
Use of Aluminium in Antiperspirants - Evaluation statement - 22 December 2022. (2022, December 22). Australian Department of Health and Aged Care. [Link]
-
Aluminium in cosmetics SCCS Preliminary Opinion - Cosmeservice. (2024, January 24). Cosmeservice. [Link]
-
SCCS determines the safety of aluminum as cosmetic ingredient - Personal Care Insights. (2023, February 3). Personal Care Insights. [Link]
-
Antiperspirants: Types, Use, and Cautions - DermNet. DermNet. [Link]
-
New SCCS opinion regarding the safety of aluminium compounds. (2020, April 27). Cosmetics Partner. [Link]
-
Deodorants and antiperspirants: New trends in their active agents and testing methods. (2023, August 1). Wiley Online Library. [Link]
-
SCCS Final Opinion on the safety of Aluminium in cosmetic products - CRITICAL CATALYST. (2024, June 24). CRITICAL CATALYST. [Link]
-
Assessment of Dermal Absorption of Aluminum from a Representative Antiperspirant Formulation Using a 26Al Microtracer Approach - PMC. National Center for Biotechnology Information. [Link]
-
Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC. National Center for Biotechnology Information. [Link]
-
FDA OTC Drug Monograph - Antiperspirant. Registrar Corp. [Link]
-
SCCS Issued Final Opinion on the Safety of Aluminum - Regulatory News - CIRS Group. (2023, February 10). CIRS Group. [Link]
-
In vitro study of percutaneous absorption of aluminum from antiperspirants through human skin in the Franz™ diffusion cell - PubMed. (2012, May 15). National Center for Biotechnology Information. [Link]
-
Antiperspirant vs Deodorant: An Expert Explains The Key Difference - Science Alert. (2025, December 19). Science Alert. [Link]
-
SM_Aluminum.pdf - Cosmetic Ingredient Review. Cosmetic Ingredient Review. [Link]
-
Safety Assessment of Alumina and Aluminum Hydroxide as Used in Cosmetics - CIR Report Data Sheet. Cosmetic Ingredient Review. [Link]
-
Just How Much Aluminum Do We Absorb From Antiperspirants? - Technology Networks. (2020, September 1). Technology Networks. [Link]
-
In-Vitro Toxicology Testing Of Cosmetics | Consumer Product Testing Company. (2025, May 14). CPT Labs. [Link]
-
The Chemistry of Deodorants vs. Antiperspirants - Compound Interest. (2015, September 21). Compound Interest. [Link]
-
Aluminium-containing antiperspirants contribute to aluminium intake - BfR opinion No. 007/2014, 26 February 2014. (2014, February 26). German Federal Institute for Risk Assessment (BfR). [Link]
-
Safety Assessment of Alumina and Aluminum Hydroxide as Used in Cosmetics. (2013, June 25). Cosmetic Ingredient Review. [Link]
-
ANTIPERSPIRANT DRUG FDA REGULATIONS – FDA News - Liberty Management Group. (2025, June 11). Liberty Management Group. [Link]
-
Everything You Need to Know About In Vitro Toxicology for Cosmetics | SGS Tanzania. SGS. [Link]
-
In vitro testing strategy for assessing the skin sensitizing potential of "difficult to test" cosmetic ingredients - PubMed. (2020, June 15). National Center for Biotechnology Information. [Link]
-
Over-the-Counter (OTC) Monograph M019: Antiperspirant Drug Products for Over-the-Counter Human Use - accessdata.fda.gov. (2021, November 23). U.S. Food and Drug Administration. [Link]
-
SODIUM ALUMINUM CHLOROHYDROXY LACTATE – Ingredient - COSMILE Europe. COSMILE Europe. [Link]
-
Antiperspirant Drug Products For Over-the-Counter Human Use; Final Monograph. (2003, June 9). Federal Register. [Link]
-
21 CFR 350.10 -- Antiperspirant active ingredients. - eCFR. Electronic Code of Federal Regulations. [Link]
-
Cosmetic Toxicology and Safety Testing Services - Charles River Laboratories. Charles River Laboratories. [Link]
-
Sodium aluminum chlorohydroxy lactate | C3H8AlClNaO5+ | CID 71586927 - PubChem. PubChem. [Link]
-
SODIUM ALUMINUM CHLOROHYDROXY LACTATE — Chemical Substance Information. NextSDS. [Link]
-
U.S. Food and Drug Administration Non-Monograph Conditions NM900: Drug Products Containing Certain Active Ingredients Offered Ov. (2021, September 24). U.S. Food and Drug Administration. [Link]
-
SODIUM ALUMINUM CHLOROHYDROXY LACTATE - precisionFDA. precisionFDA. [Link]
-
503A Categories Update for September 2024 - FDA. (2023, December 7). U.S. Food and Drug Administration. [Link]
-
SODIUM ALUMINUM CHLOROHYDROXY LACTATE - Inxight Drugs. Inxight Drugs. [Link]
-
Risk management scope for aluminum hydroxychloride and aluminum chlorohydrate. (2024, January 26). Government of Canada. [Link]
-
HEALTH EFFECTS - Toxicological Profile for Aluminum - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]
-
Are Aluminum Salts In Antiperspirants Safe? - SweatBlock. (2024, February 6). SweatBlock. [Link]
-
Should you worry about aluminum in your antiperspirant? - Ohio State Health & Discovery. (2024, February 9). Ohio State University Wexner Medical Center. [Link]
-
What to Know About Aluminum in Deodorant and Antiperspirant - Healthline. (2023, April 25). Healthline. [Link]
Sources
- 1. dermnetnz.org [dermnetnz.org]
- 2. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. compoundchem.com [compoundchem.com]
- 4. SCCS determines the safety of aluminum as cosmetic ingredient [personalcareinsights.com]
- 5. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencealert.com [sciencealert.com]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. Sodium aluminum chlorohydroxy lactate | C3H8AlClNaO5+ | CID 71586927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Assessment of Dermal Absorption of Aluminum from a Representative Antiperspirant Formulation Using a 26Al Microtracer Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One moment, please... [cosmeticscare.eu]
- 11. In vitro study of percutaneous absorption of aluminum from antiperspirants through human skin in the Franz™ diffusion cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sweatblock.com [sweatblock.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Aluminum in Deodorant: Uses, Cancer Debate, Research and More [healthline.com]
- 15. Should you worry about aluminum in antiperspirant | Ohio State Health & Discovery [health.osu.edu]
- 16. libertymanagement.us [libertymanagement.us]
- 17. fdahelp.us [fdahelp.us]
- 18. eCFR :: 21 CFR 350.10 -- Antiperspirant active ingredients. [ecfr.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Aluminium in cosmetics SCCS Preliminary Opinion | Cosmeservice [cosmeservice.com]
